

(5-Amino-2-bromophenyl)methanol synthesis and characterization

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Compound of Interest

Compound Name:	(5-Amino-2-bromophenyl)methanol
Cat. No.:	B2584089

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An In-depth Technical Guide to the Synthesis and Characterization of **(5-Amino-2-bromophenyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Synthetic Intermediate

(5-Amino-2-bromophenyl)methanol is a substituted benzyl alcohol derivative of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing an amine, a bromine atom, and a primary alcohol—makes it a highly versatile building block. The strategic placement of these functional groups allows for sequential and site-selective modifications, rendering it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide provides a detailed exploration of a reliable synthetic pathway to **(5-Amino-2-bromophenyl)methanol**, followed by a comprehensive overview of its characterization.

Strategic Synthesis: Reduction of 2-Amino-5-bromobenzoic Acid

The most direct and efficient synthesis of **(5-Amino-2-bromophenyl)methanol** involves the selective reduction of the carboxylic acid moiety of 2-amino-5-bromobenzoic acid. This

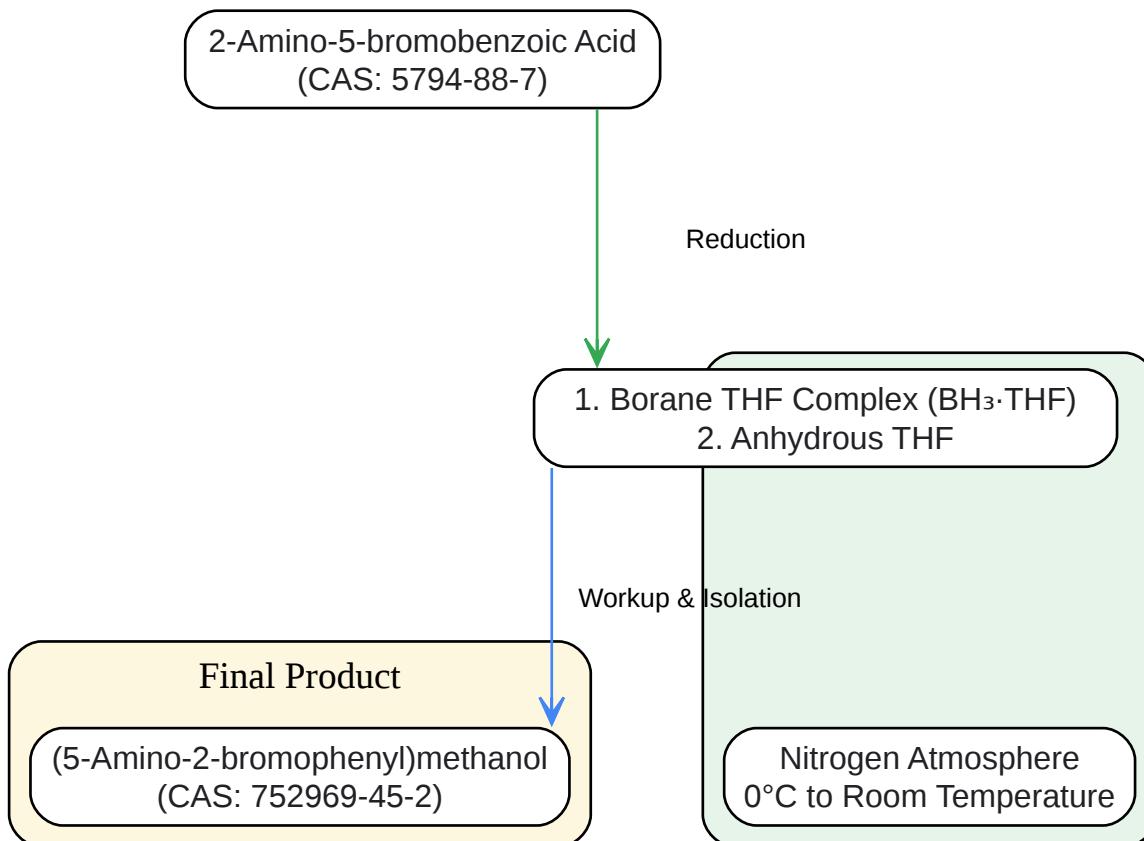
transformation is effectively achieved using a borane complex, a reagent known for its chemoselectivity in reducing carboxylic acids in the presence of other functional groups.

Causality in Experimental Design

- **Choice of Precursor:** 2-Amino-5-bromobenzoic acid serves as an ideal starting material. It is commercially available and possesses the requisite arrangement of substituents on the aromatic ring[1][2].
- **Selection of Reducing Agent:** Borane tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) is the reagent of choice. Unlike other reducing agents like lithium aluminum hydride (LAH), borane complexes can reduce carboxylic acids to alcohols without affecting other potentially reactive groups like the aromatic bromine. The reaction proceeds via the formation of an acyloxyborane intermediate, which is subsequently hydrolyzed during the workup to yield the primary alcohol[3][4].
- **Reaction Conditions:** The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the premature quenching of the highly reactive borane reagent[3]. An inert atmosphere (e.g., nitrogen or argon) is crucial to exclude moisture and oxygen, ensuring the integrity of the reactants. The initial addition of the borane solution is performed at a reduced temperature (ice bath) to manage the exothermic nature of the reaction and prevent potential side reactions. The reaction is then allowed to proceed to completion at room temperature[3].

Synthetic Workflow Diagram

The following diagram illustrates the single-step reduction process from the starting material to the final product.



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Caption: Synthetic workflow for the preparation of **(5-Amino-2-bromophenyl)methanol**.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Objective: To synthesize **(5-Amino-2-bromophenyl)methanol** via the reduction of 2-amino-5-bromobenzoic acid.

Materials:

- 2-Amino-5-bromobenzoic acid (1 equivalent)
- Borane tetrahydrofuran complex (1 M solution in THF, 5 equivalents)[3]
- Anhydrous Tetrahydrofuran (THF)

- Deionized Water
- Ethyl Acetate
- Saturated Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon gas inlet
- Septa
- Syringes and needles
- Addition funnel
- Ice-water bath
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Reaction Setup: Add 2-amino-5-bromobenzoic acid (e.g., 10 g, 46.3 mmol) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with nitrogen for 10-15 minutes[3].

- Dissolution: Add anhydrous THF (e.g., 100 mL) via syringe to dissolve the starting material completely.
- Cooling: Place the flask in an ice-water bath to cool the solution to 0°C.
- Reagent Addition: Slowly add the borane tetrahydrofuran solution (1 M, e.g., 231 mL, 231 mmol) dropwise via an addition funnel or syringe over 30-45 minutes. Maintain the internal temperature below 5°C during the addition[3].
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (12-16 hours) under the nitrogen atmosphere[3].
- Quenching: Carefully cool the reaction mixture back to 0°C with an ice bath. Slowly and cautiously add deionized water (e.g., 150 mL) dropwise to quench the excess borane complex. Note: This step is exothermic and will produce hydrogen gas; ensure adequate ventilation.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). This removes any unreacted acidic starting material and aqueous residues.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Isolation: The resulting crude product is often obtained as a solid with high purity. For the synthesis described in the reference, a quantitative yield of a white solid was reported[3]. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized **(5-Amino-2-bromophenyl)methanol**.

Physical and Chemical Properties

The table below summarizes the key physical and chemical properties of the target compound.

Property	Value	Reference(s)
Chemical Name	(5-Amino-2-bromophenyl)methanol	[5]
CAS Number	752969-45-2	[5]
Molecular Formula	C ₇ H ₈ BrNO	[5] [6]
Molecular Weight	202.05 g/mol	[5] [6]
Appearance	Solid	[5]
Purity	Typically >95%	[5]
InChIKey	DFWOEGRWLGUMSG-UHFFFAOYSA-N	[5] [7]

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra are detailed below.

Expected				
¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Aromatic CH	~7.2-7.4	Doublet	1H	H ortho to -Br
Aromatic CH	~6.7-6.9	Doublet of doublets	1H	H meta to -Br, ortho to -NH ₂
Aromatic CH	~6.5-6.7	Doublet	1H	H ortho to - CH ₂ OH, ortho to -NH ₂
Methylene CH ₂	~4.5	Singlet/Doublet	2H	-CH ₂ OH
Amine NH ₂	~3.5-5.0	Broad Singlet	2H	-NH ₂
Hydroxyl OH	~2.0-4.0	Broad Singlet/Triplet	1H	-OH
Expected Chemical Shift (δ , ppm)				
¹³ C NMR				Assignment
Aromatic C	~145-148			C-NH ₂
Aromatic C	~138-140			C-CH ₂ OH
Aromatic C	~130-133			C-H
Aromatic C	~115-120			C-H
Aromatic C	~112-115			C-H
Aromatic C	~108-112			C-Br
Methylene C	~63-66			-CH ₂ OH

Note: Exact chemical shifts are solvent-dependent. Data is inferred from typical values and related structures[8][9].

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹)	Description
O-H Stretch	3200-3600 (Broad)	Alcohol hydroxyl group
N-H Stretch	3300-3500 (Two sharp bands)	Primary amine
C-H Stretch (Aromatic)	3000-3100	Aryl C-H bonds
C-H Stretch (Aliphatic)	2850-2960	Methylene C-H bonds
C=C Stretch (Aromatic)	1500-1600	Benzene ring
C-O Stretch	1000-1260	Primary alcohol
C-Br Stretch	500-600	Carbon-bromine bond

These characteristic peaks confirm the successful reduction of the carboxylic acid to a primary alcohol while retaining the amine and bromide functionalities[9][10].

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will exhibit a molecular ion peak cluster corresponding to the molecular formula C₇H₈BrNO.
- Isotopic Pattern: A key diagnostic feature is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺), which is characteristic of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br)[7]. This provides definitive evidence for the presence of a single bromine atom in the structure. The calculated monoisotopic mass is approximately 200.97893 Da[7].

Conclusion

The synthesis of **(5-Amino-2-bromophenyl)methanol** is reliably achieved through the borane-mediated reduction of 2-amino-5-bromobenzoic acid. This method is high-yielding,

chemoselective, and proceeds under mild conditions. The identity and purity of the final product are unequivocally confirmed through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, each providing complementary structural information. This well-characterized intermediate stands as a valuable and versatile tool for professionals in drug discovery and chemical development.

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References

- 1. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]
- 3. (2-AMINO-5-BROMOPHENYL)METHANOL | 20712-12-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-amino-2-bromobenzenemethanol | CymitQuimica [cymitquimica.com]
- 6. (2-Amino-5-bromophenyl)methanol | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - (5-amino-2-bromophenyl)methanol (C7H8BrNO) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
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